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Compound of Interest

Compound Name: Octafluoroadipoyl chloride

Cat. No.: B1305818 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of

octafluoroadipoyl chloride (C₆Cl₂F₈O₂), a key building block in the synthesis of fluorinated

polymers and specialty chemicals. This document is intended for researchers, scientists, and

professionals in drug development and materials science who utilize fluorinated compounds.

Introduction to Octafluoroadipoyl Chloride
Octafluoroadipoyl chloride, with the CAS Number 336-06-1, is the diacyl chloride derivative

of octafluoroadipic acid. Its chemical structure, featuring a fully fluorinated four-carbon chain

flanked by two acyl chloride groups, imparts unique reactivity and properties to the molecules it

helps create. The high degree of fluorination contributes to increased thermal stability, chemical

resistance, and altered electronic properties in resulting polymers and compounds.

Understanding its spectroscopic signature is paramount for reaction monitoring, quality control,

and structural elucidation of its derivatives.

Molecular Structure and Properties:
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Property Value

Molecular Formula C₆Cl₂F₈O₂

Molecular Weight 326.96 g/mol [1]

CAS Number 336-06-1[1]

Appearance Colorless liquid (predicted)

Boiling Point Not readily available
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Caption: Molecular structure of octafluoroadipoyl chloride.
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Synthesis of Octafluoroadipoyl Chloride
The primary route for the synthesis of octafluoroadipoyl chloride involves the reaction of

octafluoroadipic acid with a chlorinating agent. A well-established method utilizes phosphorus

pentachloride (PCl₅)[1].

Experimental Protocol:

Reaction: HOOC-(CF₂)₄-COOH + 2 PCl₅ → ClOC-(CF₂)₄-COCl + 2 POCl₃ + 2 HCl

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place

octafluoroadipic acid.

Slowly add two equivalents of phosphorus pentachloride to the flask.

The reaction mixture is gently heated. The reaction progress can be monitored by the

evolution of hydrogen chloride gas, which can be vented to a fume hood or passed through a

trap.

Upon completion of the reaction, the product, octafluoroadipoyl chloride, can be isolated

and purified by fractional distillation under reduced pressure.

Note: This is a generalized procedure based on the cited literature. For precise reaction

conditions, including temperature, reaction time, and purification details, it is crucial to consult

the original publication by Hudlicky, M. in the Journal of Fluorine Chemistry (1981).

Octafluoroadipic Acid

Reaction

PCl5

Octafluoroadipoyl Chloride

POCl3 + HCl

Purification Pure Product
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Caption: Synthesis workflow for octafluoroadipoyl chloride.
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Spectroscopic Data Analysis
Due to the limited availability of experimental spectra in public databases, the following

sections provide a detailed prediction and interpretation of the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra of octafluoroadipoyl chloride. These predictions

are based on established principles of spectroscopy for fluorinated and acyl chloride-containing

compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds.

The chemical shifts are highly dependent on the electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Spectrum:

For octafluoroadipoyl chloride, two distinct fluorine environments are expected,

corresponding to the CF₂ groups alpha (α) and beta (β) to the carbonyl groups.

α-CF₂: These fluorine atoms are directly attached to the carbon adjacent to the electron-

withdrawing carbonyl chloride group. This will cause a significant downfield shift.

β-CF₂: These fluorine atoms are further from the carbonyl chloride group and will experience

less deshielding, appearing at a more upfield position compared to the α-CF₂ group.

Due to the symmetry of the molecule, we expect to see two main signals, each integrating to

four fluorine atoms. These signals will likely appear as complex multiplets due to homonuclear

coupling (²JFF, ³JFF, and ⁴JFF).

Predicted Chemical Shifts and Coupling:

Position
Predicted Chemical
Shift (δ, ppm vs.
CFCl₃)

Multiplicity
Coupling
Constants (J, Hz)

α-CF₂ -110 to -120 Multiplet ⁴JFF (to β-CF₂)

β-CF₂ -120 to -130 Multiplet ⁴JFF (to α-CF₂)
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Note: The exact chemical shifts can be influenced by the solvent and the reference standard

used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides valuable information about the carbon skeleton of the molecule. The

presence of highly electronegative fluorine atoms significantly influences the chemical shifts

and introduces C-F coupling.

Predicted ¹³C NMR Spectrum:

Three distinct carbon environments are present in octafluoroadipoyl chloride: the carbonyl

carbon (C=O), the α-CF₂, and the β-CF₂ carbons.

C=O: The carbonyl carbon will appear significantly downfield, characteristic of an acyl

chloride. It will likely appear as a triplet due to coupling with the two adjacent fluorine atoms

(²JCF).

α-CF₂: This carbon will be shifted downfield due to the attached fluorine atoms and the

adjacent carbonyl group. It will appear as a triplet of triplets due to one-bond coupling to its

attached fluorines (¹JCF) and two-bond coupling to the fluorines on the β-carbon (²JCF).

β-CF₂: This carbon will also be a triplet due to ¹JCF coupling with its attached fluorines and

will exhibit further coupling to the α-CF₂ fluorines.

Predicted Chemical Shifts and Coupling:

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

C=O 160 - 170 t ²JCF ≈ 25-35

α-CF₂ 105 - 115 t of t
¹JCF ≈ 250-300, ²JCF

≈ 20-30

β-CF₂ 105 - 115 t of t
¹JCF ≈ 250-300, ²JCF

≈ 20-30
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Note: Due to the similar electronic environments, the chemical shifts of the α- and β-CF₂

carbons may be very close and could potentially overlap, requiring higher resolution

instrumentation for clear distinction.

Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of

octafluoroadipoyl chloride is expected to be dominated by strong absorptions from the

carbonyl (C=O) and carbon-fluorine (C-F) bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

1780 - 1815 Strong C=O stretch (acyl chloride)

1100 - 1350 Very Strong C-F stretch

700 - 800 Strong C-Cl stretch

The C=O stretching frequency in acyl chlorides is typically higher than in other carbonyl

compounds due to the inductive effect of the chlorine atom. The C-F stretching region will likely

show multiple strong, broad bands due to the presence of several CF₂ groups.

Conclusion
This technical guide provides a comprehensive overview of the synthesis and predicted

spectroscopic characteristics of octafluoroadipoyl chloride. While experimental data is not

readily available in public repositories, the predicted NMR and IR data presented herein, based

on established spectroscopic principles, offer a reliable framework for the identification and

characterization of this important fluorinated building block. Researchers working with this

compound are encouraged to use this guide as a reference for interpreting their own

experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. OCTAFLUOROADIPOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
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Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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octafluoroadipoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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